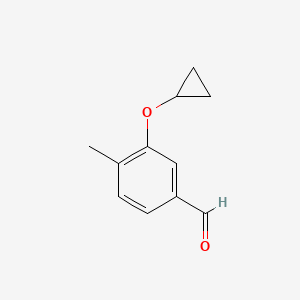

3-Cyclopropoxy-4-methylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyclopropoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol It is a substituted benzaldehyde, characterized by the presence of a cyclopropoxy group at the third position and a methyl group at the fourth position on the benzene ring

Preparation Methods

The synthesis of 3-Cyclopropoxy-4-methylbenzaldehyde can be achieved through several methods. One common approach involves the use of a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents. This methodology facilitates the effective synthesis of substituted benzaldehydes.

Another method involves the Claisen-Schmidt condensation reaction, which is typically catalyzed by acids such as aluminum chloride or hydrochloric acid, or by bases with or without solvent at room temperature or under conventional heating . This reaction results in the formation of β-hydroxycarbonyl compounds, which undergo dehydration to afford the corresponding arylidene compounds.

Chemical Reactions Analysis

3-Cyclopropoxy-4-methylbenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, leading to the formation of various substituted derivatives.

Scientific Research Applications

3-Cyclopropoxy-4-methylbenzaldehyde has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antifungal and antimicrobial properties . The compound’s ability to disrupt cellular antioxidation systems makes it a potential candidate for the development of new antifungal agents.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-methylbenzaldehyde involves its interaction with cellular antioxidation components. It targets enzymes such as superoxide dismutases and glutathione reductase, disrupting the cellular redox homeostasis and leading to the inhibition of fungal growth . This disruption of antioxidation systems enhances the efficacy of conventional antifungal agents, making it a valuable chemosensitizing agent.

Comparison with Similar Compounds

3-Cyclopropoxy-4-methylbenzaldehyde can be compared with other substituted benzaldehydes, such as 4-methylbenzaldehyde and 3-cyclopropylmethoxy-4-methoxybenzaldehyde . While 4-methylbenzaldehyde is a simpler compound with a single methyl group on the benzene ring, this compound has the additional cyclopropoxy group, which imparts unique chemical properties and reactivity. The presence of the cyclopropoxy group makes it more versatile in synthetic applications and potentially more effective in biological activities.

Conclusion

Its synthesis can be achieved through several methods, and it undergoes a variety of chemical reactions The compound has promising applications in scientific research, particularly in the development of new antifungal agents Its mechanism of action involves the disruption of cellular antioxidation systems, making it a valuable tool in the fight against fungal infections

Biological Activity

3-Cyclopropoxy-4-methylbenzaldehyde is a compound of interest in medicinal chemistry and biological research due to its potential antifungal and antibacterial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10O and features a cyclopropyl group attached to a benzaldehyde moiety. The unique structural characteristics of this compound may contribute to its biological activity, particularly in disrupting cellular processes in microorganisms.

Target of Action

The primary target of this compound is the cellular antioxidation systems of fungi. It disrupts redox homeostasis, leading to increased oxidative stress within fungal cells, which ultimately inhibits their growth.

Mode of Action

The compound acts by destabilizing cellular redox balance, which is crucial for maintaining cellular integrity and function. This destabilization can lead to significant cellular damage in fungi, making it a potential antifungal agent.

Antifungal Activity

Research has demonstrated that this compound exhibits notable antifungal activity. In vitro studies indicate that it can inhibit the growth of various fungal strains by affecting their oxidative stress response pathways. For example, in assays measuring fungal growth inhibition, concentrations as low as 50 µM showed significant effects.

Biochemical Analysis

The compound's biochemical properties suggest that it interacts with cellular components through nucleophilic substitution reactions at the benzylic position, which is characteristic of many benzaldehyde derivatives. This interaction can lead to the formation of reactive species that further contribute to oxidative stress within microbial cells.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antifungal Efficacy : In a study examining various benzaldehyde derivatives, this compound was found to have a significant inhibitory effect on fungal growth compared to other analogs, highlighting its potential as a lead compound for antifungal drug development .

- Mechanistic Insights : Another investigation focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the cyclopropyl group could enhance or diminish biological activity, emphasizing the importance of structural features in determining efficacy against fungal pathogens .

Comparative Analysis

To further illustrate the biological activity of this compound, a comparison with related compounds is presented in the table below:

| Compound Name | Molecular Formula | Antifungal Activity | Key Features |

|---|---|---|---|

| This compound | C10H10O | High | Disrupts redox balance in fungi |

| 4-Methylbenzaldehyde | C8H8O | Moderate | Lacks cyclopropyl group |

| 4-Cyclopropyl-3-methylbenzaldehyde | C10H10O | Low | Different substitution pattern |

| 3-Methylbenzaldehyde | C8H8O | Low | Simpler structure |

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-cyclopropyloxy-4-methylbenzaldehyde |

InChI |

InChI=1S/C11H12O2/c1-8-2-3-9(7-12)6-11(8)13-10-4-5-10/h2-3,6-7,10H,4-5H2,1H3 |

InChI Key |

QWDAMHOHQDGDRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)OC2CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.